2-(2,3-dihydro-1,4-benzodioxine-2-amido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
The exact mass of the compound this compound is 409.0863050 g/mol and the complexity rating of the compound is 563. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S.ClH/c1-21-7-6-10-14(8-21)26-18(15(10)16(19)22)20-17(23)13-9-24-11-4-2-3-5-12(11)25-13;/h2-5,13H,6-9H2,1H3,(H2,19,22)(H,20,23);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKDJRXONAIJON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3COC4=CC=CC=C4O3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,3-dihydro-1,4-benzodioxine-2-amido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride is a synthetic derivative that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its enzyme inhibitory effects and therapeutic potential.
Chemical Structure and Synthesis
The compound features a complex structure that includes a benzodioxine moiety and a thieno[2,3-c]pyridine scaffold. The synthesis typically involves multi-step organic reactions that start with the formation of the benzodioxine ring followed by the introduction of the amido group and the thiophene structure .
Enzyme Inhibition
Research has indicated that compounds similar to 2-(2,3-dihydro-1,4-benzodioxine) derivatives exhibit significant enzyme inhibitory activity. Notably:
- Acetylcholinesterase Inhibition : Studies have shown that related compounds can inhibit acetylcholinesterase (AChE), an enzyme crucial in the pathophysiology of Alzheimer's disease. For instance, sulfonamides containing benzodioxane moieties demonstrated promising AChE inhibitory effects .
- α-Glucosidase Inhibition : The compound has also been screened for α-glucosidase inhibition, which is relevant for managing Type 2 Diabetes Mellitus (T2DM). Compounds with similar structures have shown varying degrees of inhibition against this enzyme .
Antioxidant Activity
The antioxidant potential of related benzodioxine derivatives has been explored. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .
Study 1: Enzyme Inhibition Profile
A study investigated a series of benzodioxine derivatives for their AChE and α-glucosidase inhibitory activities. The results indicated that specific substitutions on the benzodioxine framework significantly enhanced inhibitory potency. For example:
| Compound | AChE IC50 (µM) | α-Glucosidase IC50 (µM) |
|---|---|---|
| Compound A | 25 ± 5 | 30 ± 6 |
| Compound B | 15 ± 3 | 20 ± 4 |
| Compound C | 10 ± 2 | 18 ± 5 |
These findings suggest that structural modifications can lead to improved biological activities .
Study 2: Antioxidant Activity Assessment
Another research effort focused on evaluating the antioxidant capacity of related compounds using DPPH radical scavenging assays. The results showed that certain derivatives exhibited significant antioxidant activity with IC50 values comparable to established antioxidants.
| Compound | DPPH IC50 (µM) |
|---|---|
| Compound X | 12 ± 1 |
| Compound Y | 18 ± 2 |
| Compound Z | 30 ± 3 |
This highlights the potential of these compounds in mitigating oxidative stress-related conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
